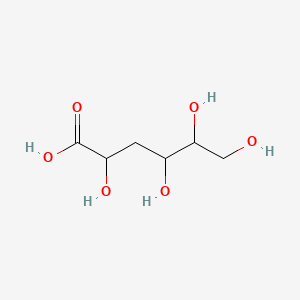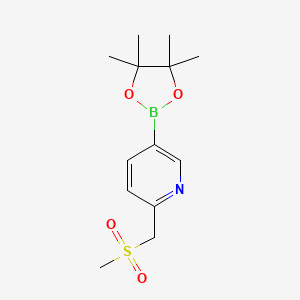
1-Fluoro-2-(methanesulfonyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)-: is an organic compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a benzene ring substituted with a fluoro group, a methoxy group, and a methylsulfonyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with appropriate reagents to introduce these substituents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the fluoro and methoxy groups.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under mild conditions.
Electrophilic Substitution: Reagents like sulfur trioxide or chlorosulfonic acid can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce sulfone derivatives .
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluoro and methoxy substituents on biological activity. It may also be explored for potential pharmaceutical applications .
Industry: In the industrial sector, Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)- involves interactions with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules. The methylsulfonyl group may participate in redox reactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Benzene, 1-fluoro-4-methoxy-: This compound lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Benzene, 1-fluoro-4-(methylsulfonyl)-: This compound lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness: Benzene, 1-fluoro-4-methoxy-2-(methylsulfonyl)- is unique due to the combination of fluoro, methoxy, and methylsulfonyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
652171-23-8 |
|---|---|
Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-fluoro-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,1-2H3 |
InChI Key |
SFAKRBOMCSFTDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)



![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)


